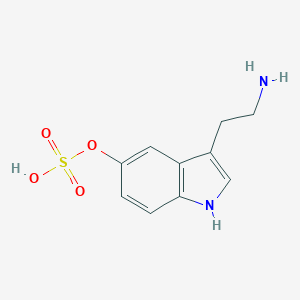
苯基氰酸酯
概述
描述
Phenyl cyanate is a cyanate ester . It is a chemical compound with the molecular formula C7H5NO .
Molecular Structure Analysis
The molecular structure of Phenyl cyanate consists of 7 carbon atoms, 5 hydrogen atoms, and 1 nitrogen atom . The exact mass of Phenyl cyanate is 119.037113783 g/mol .
Chemical Reactions Analysis
The chemical reactions of Phenyl cyanate have been studied in the context of curing cyanate ester resins . The study found that the addition of o-DAMP reduced the final curing temperature of BADCY to 180°C .
Physical And Chemical Properties Analysis
Phenyl cyanate has a molecular weight of 119.12 g/mol . It has a topological polar surface area of 33 Ų . The compound has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count .
科学研究应用
Preparation of Composites
Phenyl cyanate is used as a binder for the preparation of composites . Exhibiting processability of the epoxide binders, they reveal higher operation temperature (250–300°C, in certain cases up to 400°C), low moisture intake and relative dielectric permittivity .
Development of High-Temperature Polymer Materials
Phenyl cyanate has been used in the development of high-temperature polymer materials . The major directions in the synthesis of novel cyanates are determined by the desire to improve the properties of the polymers on their basis .
Improvement of Polymer Properties
Phenyl cyanate is used to improve the properties of polymers, including increase in the glass transition temperature, reduction of the inflammability, improvement of the impact resistance, decrease in the dielectric permittivity, decrease in the moisture absorption, improvement of the resistance to thermal oxidation, enhancement of processability, and avoiding the use of the petroleum stock .
Synthesis of Novel Monomers
Phenyl cyanate is used in the synthesis of novel monomers of the cyanate ester binders . Cyanate ester fragments are the functional groups of the considered molecules, affording the polymerization (cyclotrimerization) reactions .
Aerospace and Defense Applications
Cyanate ester, a commonly used thermoset matrix for high-temperature applications, is used in aerospace and defense applications . It has high glass transition temperature (>200 °C), low moisture absorption, low coefficient .
Material Design for Space Vehicles
Phenyl cyanate is used in the systematic design of composite systems for space vehicles . Molecular-level calculations are employed to establish the relationship between interfacial characteristics and mechanical response, specifically stiffness .
安全和危害
作用机制
Target of Action
Phenyl cyanate, also known as Phenylcyanate, is a cyanate-containing compound Cyanate, a related compound, is known to act as an irreversible enzyme inhibitor, preventing cytochrome c oxidase from transporting electrons to oxygen in the electron transport chain of aerobic cellular respiration .
Mode of Action
Cyanate ester fragments, which are functional groups of molecules like phenyl cyanate, afford the polymerization (cyclotrimerization) reactions . The carbon atom of these groups is strongly nucleophilic, which allows its interaction with various nucleophilic agents .
Biochemical Pathways
Cyanate, a related compound, is known to be actively cycled in soil and can serve as a nitrogen and/or carbon source for different microorganisms . It’s also involved in central nitrogen cycling processes, namely in nitrification and anaerobic ammonium oxidation .
Pharmacokinetics
% in dichloromethane and a density of 1.27 g/mL at 20 °C .
Result of Action
Cyanate, a related compound, is known to be harmful because isocyanic acid (hcno), the active form of cyanate, reacts with amino and carboxyl groups, consequently carbamoylating amino acids, proteins, and other molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Phenyl cyanate. For instance, cyanate, a related compound, is actively turned over in soils and represents a small but continuous nitrogen/energy source for soil microbes . The extent of cyanate availability and utilization in terrestrial ecosystems and its role in biogeochemical cycles is still being studied .
属性
IUPAC Name |
phenyl cyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO/c8-6-9-7-4-2-1-3-5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHFDTWZHFRTAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10149954 | |
| Record name | Phenyl cyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10149954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1122-85-6 | |
| Record name | Phenyl cyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl cyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyl cyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10149954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl cyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.059 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYL CYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DU54RB472 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Phenylcyanate compounds are primarily recognized for their role as monomers in the synthesis of polycyanurates, a class of high-performance polymers. [] These polymers exhibit excellent thermochemical stability, making them suitable for applications demanding high heat resistance, such as aerospace components and electronics. []
A: The curing of phenylcyanates involves a cyclotrimerization reaction, where three phenylcyanate groups react to form a stable triazine ring, which is the repeating unit of the polycyanurate network. [, ] This reaction can be catalyzed by various species, including amines. []
A: The structure of the phenylcyanate monomer significantly influences the final properties of the polycyanurate network. For instance, bulky substituents on the phenyl ring can enhance segmental flexibility, impacting the glass transition temperature (Tg) of the polymer. [] The study by [] demonstrated this effect by synthesizing networks from monomers with varying aromatic content and cross-link densities, leading to a range of Tg values.
A: Yes, phenylcyanates can react with various nucleophiles. One example is the reaction with amines, which plays a crucial role in the curing process of polycyanurates. [] This reaction can lead to a complex mixture of products, including triazine rings, isoureas, guanidines, and cyanamides, depending on the reaction conditions and the specific amine used. []
A: Yes, p-nitrophenylcyanate has been explored as an efficient and less hazardous substitute for cyanogen bromide in activating Sepharose for protein immobilization. [] This method offers the advantage of milder reaction conditions, making it attractive for bioconjugation applications.
A: Theoretical studies utilizing quantum chemical methods like CNDO/2 have been employed to investigate the cycloaddition reactions of phenylcyanates. [] These calculations help elucidate reaction pathways, activation energies, and electronic factors influencing the reactivity of these compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



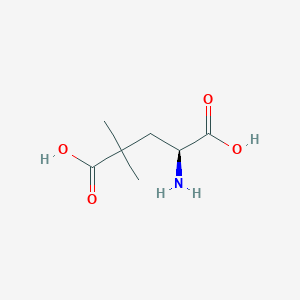
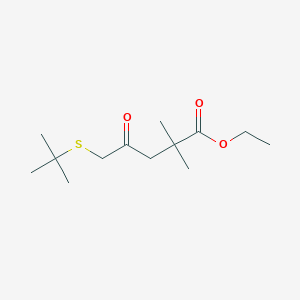
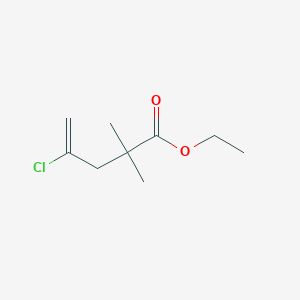
![1-(4-Chlorobenzyl)-1-[4-(isopropyl)phenyl]hydrazine, Hydrochloride](/img/structure/B16123.png)
![2-[5-[[2-[[Bis(pyridin-2-ylmethyl)amino]methyl]anilino]methyl]-2-chloro-6-hydroxy-3-oxoxanthen-9-yl]benzoic acid](/img/structure/B16127.png)

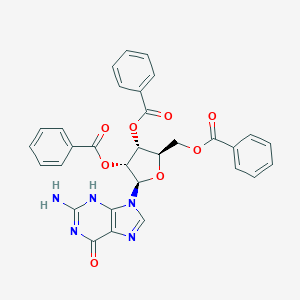
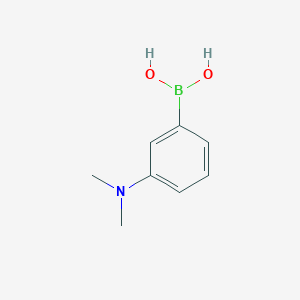

![(2R,3S,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B16145.png)

